トリス(トリフルオロメチル)ホスフィン

説明

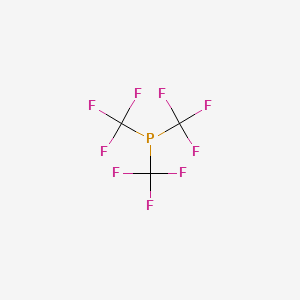

Tris(trifluoromethyl)phosphine: is a chemical compound with the molecular formula P(CF3)3 . It is a phosphine derivative where three trifluoromethyl groups are attached to a central phosphorus atom. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

Direct Synthesis: Tris(trifluoromethyl)phosphine can be synthesized by reacting phosphorus trichloride (PCl3) with trifluoromethyl chloride (CF3Cl) under controlled conditions.

Reduction Methods: Another approach involves the reduction of tris(trifluoromethyl)phosphine oxide using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: The industrial production of tris(trifluoromethyl)phosphine typically involves large-scale reactions under high-pressure and high-temperature conditions to ensure the efficient formation of the desired product. The process requires careful handling of reactive intermediates and by-products.

Types of Reactions:

Oxidation: Tris(trifluoromethyl)phosphine can undergo oxidation reactions to form tris(trifluoromethyl)phosphine oxide.

Reduction: Reduction reactions can convert tris(trifluoromethyl)phosphine oxide back to tris(trifluoromethyl)phosphine.

Substitution: The compound can participate in substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and oxygen (O2) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like ammonia (NH3) and electrophiles like alkyl halides are used.

Major Products Formed:

Oxidation: Tris(trifluoromethyl)phosphine oxide (P(CF3)3O)

Reduction: Tris(trifluoromethyl)phosphine (P(CF3)3)

Substitution: Various substituted tris(trifluoromethyl)phosphine derivatives

科学的研究の応用

Chemistry: Tris(trifluoromethyl)phosphine is used as a ligand in coordination chemistry to form complexes with transition metals

Biology: The compound is utilized in biochemical research to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.

Medicine: Tris(trifluoromethyl)phosphine derivatives are explored for their potential use in drug development, particularly as antimicrobial and anticancer agents.

Industry: The compound finds applications in the production of specialty chemicals and materials, including advanced polymers and electronic devices.

Molecular Targets and Pathways:

Enzyme Inhibition: Tris(trifluoromethyl)phosphine can inhibit specific enzymes by binding to their active sites, thereby altering their activity.

Protein Interactions: The compound interacts with proteins, affecting their structure and function.

Mechanism of Action: The exact mechanism by which tris(trifluoromethyl)phosphine exerts its effects depends on the specific biological target

作用機序

Target of Action

Tris(trifluoromethyl)phosphine is an organophosphorus compound . It is primarily used as a ligand or catalyst in various organic reactions . The primary targets of this compound are the reactants in these organic reactions.

Biochemical Pathways

The biochemical pathways affected by tris(trifluoromethyl)phosphine are dependent on the specific organic reactions it is involved in. As a catalyst, it can influence a wide range of reactions and thus potentially affect multiple pathways . .

Result of Action

The result of tris(trifluoromethyl)phosphine’s action is the successful facilitation of the organic reactions it is involved in . This can lead to the production of desired compounds in these reactions. The molecular and cellular effects of its action would depend on the specific compounds produced in these reactions.

類似化合物との比較

Tris(trifluoromethyl)phosphine oxide (P(CF3)3O)

Tris(4-trifluoromethylphenyl)phosphine (C6F9P)

Tris(pentafluorophenyl)phosphine (C6F5)3P)

Uniqueness: Tris(trifluoromethyl)phosphine stands out due to its high stability and unique reactivity compared to other phosphine derivatives. Its trifluoromethyl groups confer exceptional chemical resistance and electronic properties, making it a valuable compound in various applications.

生物活性

Tris(trifluoromethyl)phosphine (TFMP), a compound characterized by its trifluoromethyl groups, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of TFMP, focusing on its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tris(trifluoromethyl)phosphine has the chemical formula and is notable for its three trifluoromethyl groups attached to a phosphorus atom. This structure imparts unique electronic properties that influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that the introduction of trifluoromethyl groups can enhance the biological activity of compounds. The following sections detail specific areas where TFMP has shown promise.

Anticancer Properties

Recent studies have demonstrated that compounds with trifluoromethyl substituents exhibit increased anticancer activity. For instance, a study reported that various derivatives containing trifluoromethyl groups showed significant inhibition against several cancer cell lines:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound 7 | 44.4 | PACA2 |

| Compound 8 | 22.4 | PACA2 |

| Compound 9 | 17.8 | HCT116 |

| Doxorubicin | 52.1 | PACA2 |

These results suggest that TFMP derivatives may act as effective anticancer agents by down-regulating critical genes involved in tumor growth, such as EGFR, KRAS, BRCA1, and BRCA2 .

Antibacterial Activity

TFMP has also been evaluated for its antibacterial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains were determined:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus mycoides | 4.88 |

| Escherichia coli | Not specified |

| Candida albicans | Not specified |

These findings indicate that TFMP and its derivatives possess significant antibacterial activity, potentially useful in combating antibiotic-resistant bacteria .

The biological activity of TFMP is believed to be linked to its ability to form multipolar interactions with target proteins. Molecular docking studies have shown promising results in inhibiting key proteins involved in cancer progression and bacterial resistance .

Gene Expression Modulation

Research has indicated that treatment with TFMP derivatives leads to the down-regulation of several oncogenes and tumor suppressor genes in cancer cell lines. For example:

- In PACA2 cells, down-regulation of PALB2 was observed.

- In PC3 cells, both BRCA1 and BRCA2 expression levels were significantly reduced.

- In HCT116 cells, treatment resulted in decreased expression of TP53 and FASN .

Case Studies

Several case studies highlight the efficacy of TFMP derivatives in preclinical settings:

- Study on Anticancer Activity : A series of experiments demonstrated that TFMP derivatives exhibited IC50 values better than traditional chemotherapeutics like Doxorubicin against multiple cancer cell lines.

- Antibacterial Efficacy : In vitro testing showed that TFMP had a lower MIC against Bacillus mycoides compared to other tested compounds, suggesting its potential as a lead compound for developing new antibacterial agents.

特性

IUPAC Name |

tris(trifluoromethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F9P/c4-1(5,6)13(2(7,8)9)3(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDRFIVBLWESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195780 | |

| Record name | Phosphine, tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-04-2 | |

| Record name | Phosphine, tris(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。